2-Amino-5-bromo-4-phenylpyrimidine

Übersicht

Beschreibung

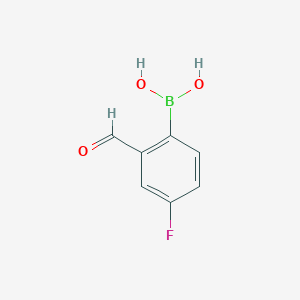

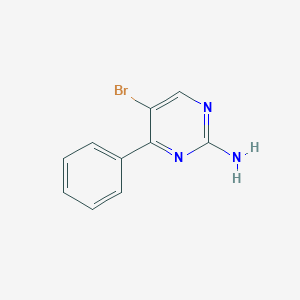

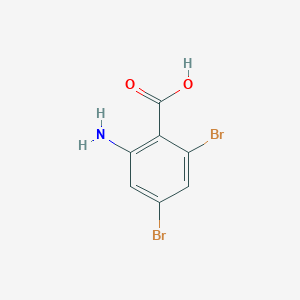

2-Amino-5-bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H8BrN3. It has a molecular weight of 250.09 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 2-Amino-5-bromo-4-phenylpyrimidine, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of organolithium reagents .Molecular Structure Analysis

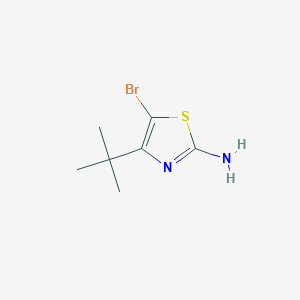

The molecular structure of 2-Amino-5-bromo-4-phenylpyrimidine can be represented by the SMILES stringNc1nccc(n1)-c2ccccc2 . The InChI key for this compound is UHRHPPKWXSNZLR-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrimidines, including 2-Amino-5-bromo-4-phenylpyrimidine, can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another reaction involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-phenylpyrimidine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Material Development

2-Amino-5-bromo-4-phenylpyrimidine has been utilized in the synthesis of organic NLO single crystals. These materials are highly sought after for their potential in high-frequency electro-optic modulation, frequency mixing, parametric light generation, optical data storage, high-speed telecommunications, and terahertz technology. The non-centrosymmetric crystal structure of these materials is essential for realizing even-order NLO processes .

Wirkmechanismus

Target of Action

2-Amino-5-bromo-4-phenylpyrimidine has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major health issues in many parts of the world.

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, influence these activities .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-5-bromo-4-phenylpyrimidine are those related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . By inhibiting these organisms, the compound disrupts the pathways, leading to downstream effects that include the prevention of the diseases caused by these organisms.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of 2-Amino-5-bromo-4-phenylpyrimidine is the inhibition of the organisms responsible for sleeping sickness and malaria . This leads to molecular and cellular effects that include the prevention of these diseases.

Zukünftige Richtungen

The future directions for research on 2-Amino-5-bromo-4-phenylpyrimidine and similar compounds could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action due to the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies .

Eigenschaften

IUPAC Name |

5-bromo-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUHHAQAUXBQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463069 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-phenylpyrimidine | |

CAS RN |

85658-55-5 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)